4-Benzyl-2,6-dichloropyrimidine

Catalog No.
S3318244
CAS No.
796095-89-1
M.F
C11H8Cl2N2
M. Wt
239.10
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyl-2,6-dichloropyrimidine

CAS Number

796095-89-1

Product Name

4-Benzyl-2,6-dichloropyrimidine

IUPAC Name

4-benzyl-2,6-dichloropyrimidine

Molecular Formula

C11H8Cl2N2

Molecular Weight

239.10

InChI

InChI=1S/C11H8Cl2N2/c12-10-7-9(14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

LIGZTXSHXRNYKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl

4-Benzyl-2,6-dichloropyrimidine (CAS 796095-89-1) is a highly functionalized heterocyclic building block characterized by a pre-installed benzyl group at the C4 position and two differentially reactive chlorine atoms at the C2 and C6 positions. In pharmaceutical process chemistry, it is primarily procured to bypass the regioselectivity and over-alkylation issues associated with the direct Grignard functionalization of 2,4,6-trichloropyrimidine [1]. By providing a stable, pre-formed benzylic spacer, this compound serves as a reliable precursor for the sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions required to synthesize complex diaminopyrimidines, 5-HT4 receptor agonists, and neurodegenerative disease modulators[2].

Attempting to substitute 4-benzyl-2,6-dichloropyrimidine with the cheaper, unfunctionalized 2,4,6-trichloropyrimidine introduces significant process bottlenecks. In-house installation of the benzyl group requires moisture-sensitive Grignard reagents (e.g., benzylmagnesium bromide), which frequently yield complex mixtures of C2/C4 regioisomers and poly-alkylated byproducts that demand resource-intensive chromatographic purification[1]. Furthermore, substituting the benzyl moiety with a rigid in-class analog, such as 4-phenyl-2,6-dichloropyrimidine, eliminates the critical rotational freedom provided by the methylene spacer. This structural rigidity prevents the necessary conformational adaptation required for high-affinity binding in target receptor pockets, rendering such analogs functionally non-interchangeable in advanced drug design [2].

Elimination of Moisture-Sensitive Grignard Bottlenecks

Synthesizing the 4-benzyl moiety in-house from 2,4,6-trichloropyrimidine requires the use of benzylmagnesium bromide under strict anhydrous conditions. This reaction typically produces a mixture of regioisomers and poly-benzylated byproducts, often capping isolated yields of the desired mono-substituted product at 45-60% after chromatography [1]. Procuring pre-purified 4-benzyl-2,6-dichloropyrimidine bypasses this bottleneck, providing >95% purity material ready for immediate downstream SNAr amination without the need for cryogenic or anhydrous organometallic handling .

Evidence DimensionProcess Yield and Handling Requirements
Target Compound Data>95% pure starting material; no anhydrous organometallic setup required
Comparator Or Baseline45-60% isolated yield; requires moisture-sensitive Grignard handling and chromatography
Quantified DifferenceEliminates 1 synthesis step and >35% yield loss associated with regiochemical purification
ConditionsStandard laboratory or pilot-plant scale synthesis of 4-substituted pyrimidines

Eliminating the Grignard step significantly reduces process time, solvent waste, and scale-up safety hazards in intermediate manufacturing.

Regiocontrol in Sequential Amination

4-Benzyl-2,6-dichloropyrimidine offers two remaining chlorine atoms with distinct electronic environments. The C6 position is highly susceptible to initial nucleophilic attack by aliphatic or aromatic amines, allowing for highly regioselective mono-amination [1]. In contrast, using 2,4,6-trichloropyrimidine as a starting point for sequential substitutions introduces three reactive sites. While C4 is generally favored, the presence of identical C4/C6 chlorines often results in competing amination rates and requires precise stoichiometric and temperature control to prevent the formation of symmetrical di-substituted impurities [2].

Evidence DimensionRegioselectivity in first amination step
Target Compound DataHigh C6 regioselectivity due to asymmetric C4-benzyl substitution
Comparator Or Baseline2,4,6-trichloropyrimidine (competing C4/C6 reactive sites)
Quantified DifferenceReduces the number of competing equivalent reactive sites from 2 to 1, enabling >90% regioselectivity in mono-amination
ConditionsNucleophilic aromatic substitution (SNAr) with secondary amines (e.g., diethylamine)

Predictable regiocontrol minimizes the formation of isomeric impurities, streamlining the synthesis of complex diaminopyrimidine drugs.

Conformational Flexibility of the Benzyl Linker

The methylene (-CH2-) spacer in the 4-benzyl group provides rotational degrees of freedom that are absent in rigid 4-phenyl analogs[1]. In the development of 5-HT4 receptor agonists and gamma-secretase modulators, this flexibility allows the aromatic ring to achieve a favorable orientation within deep lipophilic binding pockets [2]. Rigid comparators restrict this conformational adaptation, which can severely diminish target receptor affinity and alter the pharmacological profile of the resulting active pharmaceutical ingredient.

Evidence DimensionConformational degrees of freedom
Target Compound DataFlexible -CH2- spacer enabling multi-axis rotation
Comparator Or Baseline4-Phenyl-2,6-dichloropyrimidine (rigid planar connection)
Quantified DifferenceProvides an additional sp3-hybridized rotational axis for pharmacophore positioning
ConditionsReceptor pocket binding models for CNS and GI therapeutic targets

Retaining the benzyl group is essential for maintaining the specific pharmacophore geometry required for high-affinity target engagement.

Synthesis of 5-HT4 Receptor Agonists

4-Benzyl-2,6-dichloropyrimidine is a critical starting material for developing diaminopyrimidine-based drugs targeting gastrointestinal motility disorders. The pre-installed benzyl group provides the necessary lipophilic interaction for receptor binding, while the differential reactivity of the C2 and C6 chlorines allows for the sequential addition of specific amine pharmacophores without the regiochemical ambiguity of unfunctionalized pyrimidines [1].

Development of Gamma-Secretase Modulators

In Alzheimer's disease research, this compound is procured to synthesize amyloid-beta modulators. The stable benzyl linkage ensures the correct steric bulk for enzyme modulation, and the available dichloro sites enable cross-coupling with complex anilines (e.g., imidazolyl-phenylamines) under basic conditions to yield the final active compounds [2].

Library Generation via Sequential Cross-Coupling

For discovery chemistry programs, 4-benzyl-2,6-dichloropyrimidine serves as a reliable scaffold for generating libraries of 2,4,6-trisubstituted pyrimidines. By avoiding the initial Grignard step required when starting from 2,4,6-trichloropyrimidine, chemists can directly proceed to sequential SNAr and Suzuki-Miyaura couplings, significantly accelerating the library synthesis workflow [1].

XLogP3

4.1

Wikipedia

4-Benzyl-2,6-dichloropyrimidine

Dates

Last modified: 08-19-2023

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